molecular formula C13H14N4O2 B14269399 N,2,6-Trimethyl-5-(4-nitrophenyl)pyrimidin-4-amine CAS No. 185017-07-6

N,2,6-Trimethyl-5-(4-nitrophenyl)pyrimidin-4-amine

Cat. No.: B14269399
CAS No.: 185017-07-6
M. Wt: 258.28 g/mol
InChI Key: IKDFNDWLDPXXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2,6-Trimethyl-5-(4-nitrophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in DNA and RNA. This particular compound is characterized by its three methyl groups and a nitrophenyl group attached to the pyrimidine ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,6-Trimethyl-5-(4-nitrophenyl)pyrimidin-4-amine typically involves the reaction of 2,6-dimethyl-4-chloropyrimidine with 4-nitroaniline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N,2,6-Trimethyl-5-(4-nitrophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidines depending on the electrophile used.

Scientific Research Applications

N,2,6-Trimethyl-5-(4-nitrophenyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe to study enzyme-substrate interactions and the mechanisms of enzyme catalysis.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N,2,6-Trimethyl-5-(4-nitrophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to the active site of enzymes. The methyl groups can also influence the compound’s lipophilicity and its ability to cross cell membranes, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-nitropyrimidine: Lacks the additional methyl group at the 2-position.

    4-Amino-2,6-dimethyl-5-nitropyrimidine: Contains an amino group instead of a nitrophenyl group.

    2,4,6-Trimethylpyrimidine: Lacks the nitrophenyl group.

Uniqueness

N,2,6-Trimethyl-5-(4-nitrophenyl)pyrimidin-4-amine is unique due to the presence of both the nitrophenyl group and the three methyl groups, which confer specific electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

185017-07-6

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

N,2,6-trimethyl-5-(4-nitrophenyl)pyrimidin-4-amine

InChI

InChI=1S/C13H14N4O2/c1-8-12(13(14-3)16-9(2)15-8)10-4-6-11(7-5-10)17(18)19/h4-7H,1-3H3,(H,14,15,16)

InChI Key

IKDFNDWLDPXXHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)NC)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.